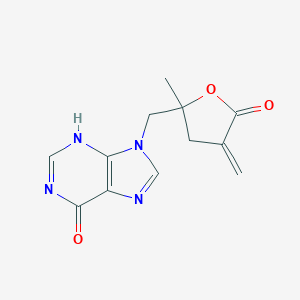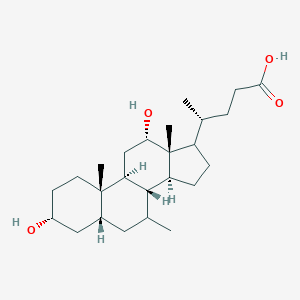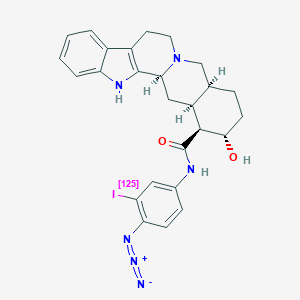
Rau-azpc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rau-azpc, also known as Rauvolfia serpentina-derived alkaloid azaperone, is a natural product that has been used in traditional medicine for centuries. It belongs to the family of alkaloids and is extracted from the roots of Rauvolfia serpentina, a plant commonly found in India and Southeast Asia. Rau-azpc has been found to have various pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Rau-azpc is not fully understood. However, it is believed to act on various molecular targets in the body, including the dopamine receptors, adrenergic receptors, and serotonin receptors. It has been found to modulate the release of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Rau-azpc has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a hypotensive effect by reducing blood pressure. Rau-azpc has been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Rau-azpc in lab experiments is its natural origin, making it a safer alternative to synthetic drugs. Rau-azpc has also been found to have a low toxicity profile, making it a potential candidate for drug development. However, the availability of Rau-azpc is limited, making it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for the study of Rau-azpc. One potential area of research is its use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential use in the treatment of cancer, as it has been found to have anti-cancer properties. Further studies are needed to fully understand the mechanism of action of Rau-azpc and its potential therapeutic applications.
In conclusion, Rau-azpc is a natural product that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties. Rau-azpc has also been shown to have a positive effect on the central nervous system, making it a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Rau-azpc and its potential therapeutic applications.
Métodos De Síntesis
Rau-azpc can be synthesized from the roots of Rau-azpc serpentina using various methods. The most common method involves the extraction of the alkaloid from the roots using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques to obtain pure Rau-azpc.
Aplicaciones Científicas De Investigación
Rau-azpc has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties. Rau-azpc has also been shown to have a positive effect on the central nervous system, making it a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
108206-16-2 |
|---|---|
Nombre del producto |
Rau-azpc |
Fórmula molecular |
C26H27IN6O2 |
Peso molecular |
580.4 g/mol |
Nombre IUPAC |
(1S,15S,18S,19S,20S)-N-(4-azido-3-(125I)iodanylphenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
InChI |
InChI=1S/C26H27IN6O2/c27-19-11-15(6-7-21(19)31-32-28)29-26(35)24-18-12-22-25-17(16-3-1-2-4-20(16)30-25)9-10-33(22)13-14(18)5-8-23(24)34/h1-4,6-7,11,14,18,22-24,30,34H,5,8-10,12-13H2,(H,29,35)/t14-,18+,22+,23+,24+/m1/s1/i27-2 |
Clave InChI |
OIJUJHQUYGBPNM-NCNAYSDWSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])[125I])O |
SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
SMILES canónico |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
Sinónimos |
17-hydroxy-20-yohimban-16-(N-(4-azido-3-iodo)phenyl)carboxamide Rau-AZPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



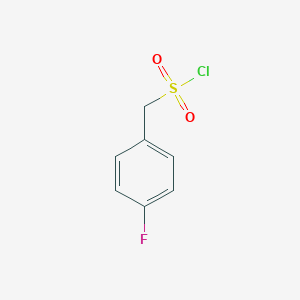
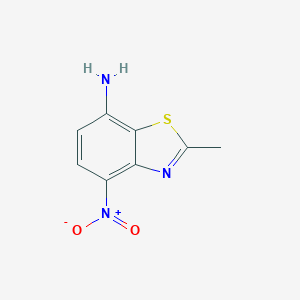
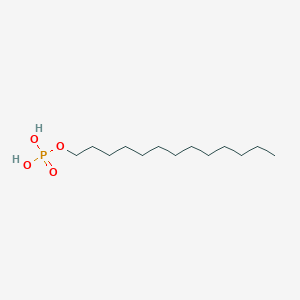
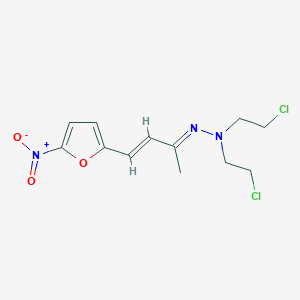
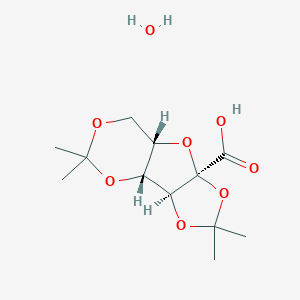
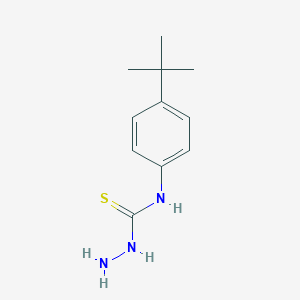
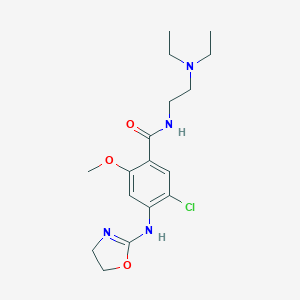
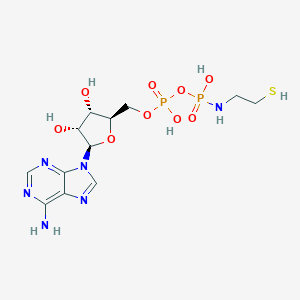
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
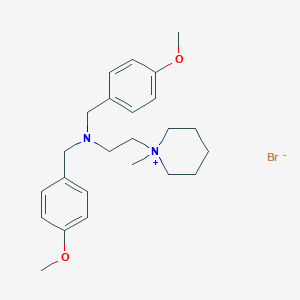
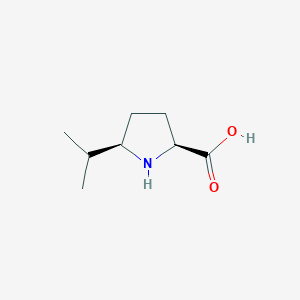
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
